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molecular formula C10H12N2O2 B8504233 2-Acetyl-6-(acetylaminomethyl)pyridine

2-Acetyl-6-(acetylaminomethyl)pyridine

Cat. No. B8504233
M. Wt: 192.21 g/mol
InChI Key: ICJZNLXNYYBRGO-UHFFFAOYSA-N
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Patent
US05371097

Procedure details

Bromine (9.9 ml) was added dropwise to a mixture of 2-acetyl-6-(acetylaminomethyl)pyridine (37.0 g) in dioxane (740 ml) and 4N-dioxanic hydrogen chloride (48.1 ml) at ambient temperature with stirring. After the mixture was stirred at 50° C. for 3 hours. To the mixture was added a diisopropyl ether (600 ml) and the mixture was stirred under ice-cooling for 30 minutes. The isolated precipitate was collected by filtration. The precipitate was added to water and the mixture was adjusted to pH 8 with 20% aqueous potassium carbonate. The aqueous mixture was extracted with a mixture of ethyl acetate and tetrahydrofuran. The extract was dried over magnesium sulfate and evaporated in vacuo to give 2-(acetylaminomethyl)-6-bromoacetylpyridine (50.3 g) as an oil.
Quantity
9.9 mL
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
48.1 mL
Type
reactant
Reaction Step One
Quantity
740 mL
Type
solvent
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]Br.[C:3]([C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([CH2:12][NH:13][C:14](=[O:16])[CH3:15])[N:7]=1)(=[O:5])[CH3:4].Cl.C(OC(C)C)(C)C>O1CCOCC1>[C:14]([NH:13][CH2:12][C:8]1[CH:9]=[CH:10][CH:11]=[C:6]([C:3](=[O:5])[CH2:4][Br:1])[N:7]=1)(=[O:16])[CH3:15]

Inputs

Step One
Name
Quantity
9.9 mL
Type
reactant
Smiles
BrBr
Name
Quantity
37 g
Type
reactant
Smiles
C(C)(=O)C1=NC(=CC=C1)CNC(C)=O
Name
Quantity
48.1 mL
Type
reactant
Smiles
Cl
Name
Quantity
740 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
600 mL
Type
reactant
Smiles
C(C)(C)OC(C)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After the mixture was stirred at 50° C. for 3 hours
Duration
3 h
STIRRING
Type
STIRRING
Details
the mixture was stirred under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The isolated precipitate was collected by filtration
ADDITION
Type
ADDITION
Details
The precipitate was added to water
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with a mixture of ethyl acetate and tetrahydrofuran
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NCC1=NC(=CC=C1)C(CBr)=O
Measurements
Type Value Analysis
AMOUNT: MASS 50.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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